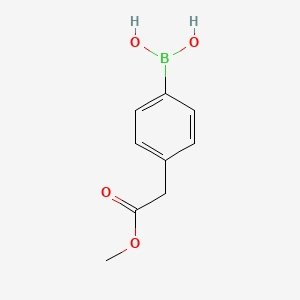

(4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid

Description

(4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted at the para position with a 2-methoxy-2-oxoethyl group (-CH₂-C(O)-OCH₃) and a boronic acid (-B(OH)₂) group. This structure combines the reactivity of boronic acids—known for forming reversible covalent bonds with diols and hydroxyl groups—with the electronic and steric effects of the methoxy-oxoethyl substituent.

Boronic acids are widely used in medicinal chemistry (e.g., enzyme inhibitors, tubulin polymerization inhibitors) and materials science (e.g., luminescent materials, sensors) .

Propriétés

IUPAC Name |

[4-(2-methoxy-2-oxoethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-14-9(11)6-7-2-4-8(5-3-7)10(12)13/h2-5,12-13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXOGMXYISAZGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CC(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460470 | |

| Record name | (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454185-96-7 | |

| Record name | (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Key Reaction Steps:

- Starting Material: 4-bromomethylbenzoic acid

- Reagents: Trimethyl borate (B(OMe)3), palladium catalyst (e.g., Pd(PPh3)4)

- Atmosphere: Inert gas such as nitrogen or argon to prevent oxidation

- Temperature: Reflux conditions typically applied to drive the reaction

- Purification: Recrystallization or column chromatography to isolate pure product

This reaction proceeds through oxidative addition of the aryl bromide to the palladium catalyst, transmetalation with trimethyl borate, and reductive elimination to form the boronic acid moiety attached to the phenyl ring bearing the methoxy-oxoethyl substituent.

Table 1: Typical Reaction Conditions for Synthesis

| Parameter | Condition |

|---|---|

| Starting Material | 4-Bromomethylbenzoic acid |

| Boron Source | Trimethyl borate |

| Catalyst | Pd(PPh3)4 or similar Pd(0) catalyst |

| Atmosphere | Nitrogen or Argon |

| Solvent | Commonly tetrahydrofuran (THF) or dioxane |

| Temperature | Reflux (~80–110 °C) |

| Reaction Time | 12–24 hours |

| Purification | Recrystallization or column chromatography |

Industrial Production Methods

Industrial synthesis of this compound follows the same fundamental chemistry but is optimized for scale, yield, and cost-efficiency. Key features include:

- Use of continuous flow reactors to improve heat and mass transfer.

- Automation of reagent addition and monitoring to maintain consistent reaction conditions.

- Optimization of catalyst loading and solvent recycling to reduce waste.

- Implementation of in-line purification techniques to streamline product isolation.

These industrial adaptations ensure higher throughput and reproducibility while minimizing environmental impact.

Alternative Synthetic Approaches

Research literature also reports alternative methods such as:

- Rhodium-catalyzed carboxylation of aryl boronic esters with carbon dioxide to introduce the methoxycarbonyl group, followed by hydrolysis to the boronic acid.

- Suzuki-Miyaura cross-coupling using pre-formed boronic esters or acids with various aryl halides to install the methoxy-oxoethyl substituent.

These methods are often explored to improve yields, selectivity, or to access derivatives with modified functional groups.

Characterization and Purity Assessment

After synthesis, the compound is characterized by several analytical techniques to confirm structure and purity:

Table 2: Key Spectroscopic Data for this compound

| Technique | Observed Data | Assignment |

|---|---|---|

| ¹H NMR (δ ppm) | 7.86–8.10 (doublet) | Aromatic protons on phenyl ring |

| 3.76–3.93 (singlet) | Methoxy (-OCH3) protons | |

| ¹³C NMR (δ ppm) | 167–168 | Ester carbonyl carbon |

| IR Spectroscopy | 1700–1650 cm⁻¹ | C=O stretching vibration |

| 1350–1250 cm⁻¹ | B–O stretching vibrations |

Additional characterization includes mass spectrometry and elemental analysis to verify molecular weight and composition.

Reaction Kinetics and Stability Considerations

Studies reveal that the boronic acid group exhibits pH-dependent behavior, with reversible hydrolysis to boronate species at pH values above 8.5, influencing reactivity in coupling reactions. Elevated temperatures (~80 °C) accelerate coupling but may risk ester hydrolysis, necessitating optimization of reaction conditions to balance reaction rate and compound stability.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Pd-catalyzed borylation | 4-Bromomethylbenzoic acid, trimethyl borate, Pd catalyst, inert atmosphere | High yield, well-established | Requires inert atmosphere, long reaction time |

| Rh-catalyzed carboxylation | Aryl boronic ester, CO₂, Rh(I) catalyst | Direct CO₂ incorporation, moderate yield | Catalyst cost, sensitivity to conditions |

| Suzuki-Miyaura coupling | Boronic acid/ester, aryl halide, Pd catalyst | Versatile, broad substrate scope | Steric hindrance may reduce efficiency |

Research Findings and Practical Notes

- The methoxy-oxoethyl substituent imparts unique electronic and steric effects, influencing the efficiency of Suzuki-Miyaura cross-coupling reactions.

- Optimization of catalyst type, solvent, temperature, and reaction time is crucial to maximize yield and purity.

- Storage under inert atmosphere at low temperature (2–8 °C) is recommended to prevent oxidation and hydrolysis.

- Purification by recrystallization or chromatography ensures removal of palladium residues and by-products.

Analyse Des Réactions Chimiques

Types of Reactions

(4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Substitution: Nucleophilic substitution reactions can occur at the boronic acid group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Hydrogen peroxide, sodium periodate.

Bases: Potassium carbonate, sodium hydroxide.

Solvents: Water, ethanol, toluene.

Major Products Formed

Biaryl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.

Phenol Derivatives: Formed through oxidation reactions.

Substituted Boronic Acids: Formed through nucleophilic substitution reactions.

Applications De Recherche Scientifique

(4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mécanisme D'action

The primary mechanism of action of (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid involves its role as a boronic acid reagent in Suzuki-Miyaura cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. This process involves the formation of a palladium-boron intermediate, which facilitates the transfer of the aryl group from the boronic acid to the palladium catalyst .

Comparaison Avec Des Composés Similaires

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence boronic acid reactivity and biological activity:

- Para vs. Meta Substitution :

- (3-(2-Methoxy-2-oxoethyl)phenyl)boronic acid (meta-substituted analog) exhibits reduced reactivity in Suzuki-Miyaura cross-couplings compared to para-substituted derivatives. For example, 4-chlorophenyl boronic acid (para-substituted) showed 75% conversion in coupling reactions, while meta-substituted analogs often underperform due to steric and electronic mismatches .

- The para position in the target compound likely optimizes electronic communication between the boronic acid and the ester group, enhancing stability in catalytic cycles .

- Electron-Withdrawing vs. Electron-Donating Groups :

- The methoxy-oxoethyl group is mildly electron-withdrawing due to the ester moiety. This contrasts with electron-donating groups (e.g., -OCH₃ in 4-methoxyphenyl boronic acid), which improve solubility but may reduce electrophilicity of the boron atom .

- In Suzuki reactions, electron-withdrawing groups on boronic acids generally lower conversion rates by slowing transmetallation steps. For instance, 4-formylphenyl boronic acid achieved only 63% conversion compared to 76% for 4-chlorophenyl boronic acid .

Solubility and Assay Feasibility

Solubility challenges are common among boronic acids:

- Precipitation Issues : Analogs like [4-(4-propan-2-yloxyphenyl)phenyl] boronic acid precipitate in RPMI medium, rendering in vitro assays unreliable. The target compound’s methoxy-oxoethyl group may mitigate this by increasing hydrophilicity, but direct data are unavailable .

- Lipid/Water Partitioning: No clear correlation exists between solubility predictions (e.g., logP) and experimental outcomes for boronic acids, highlighting the need for empirical testing .

Table 1: Key Properties of (4-(2-Methoxy-2-oxoethyl)phenyl)boronic Acid and Analogs

*Predictions based on electronic effects .

Activité Biologique

(4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid, with the chemical formula C₉H₁₁BO₄ and CAS number 454185-96-7, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, including case studies, synthesis methods, and mechanisms of action.

Chemical Structure and Properties

The structure of this compound features a phenyl ring substituted with a methoxy group and a ketone moiety, contributing to its reactivity and biological properties. The compound is soluble in organic solvents and exhibits moderate stability under physiological conditions.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study:

A study published in 2024 evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis, G1 phase arrest |

| PC3 (Prostate) | 20 | Inhibition of cell proliferation |

| A549 (Lung) | 25 | Modulation of apoptotic pathways |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Studies indicate moderate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus , as well as fungi like Candida albicans .

Case Study:

Research conducted in 2020 assessed the antimicrobial efficacy of this compound using agar diffusion methods. The Minimum Inhibitory Concentration (MIC) for Bacillus cereus was determined to be 32 µg/mL, demonstrating its potential as an antibacterial agent .

| Microorganism | MIC (µg/mL) | Observations |

|---|---|---|

| Staphylococcus aureus | 64 | Moderate inhibition |

| Bacillus cereus | 32 | Effective at higher concentrations |

| Candida albicans | 50 | Lower activity compared to controls |

The biological activity of this compound is hypothesized to involve interaction with specific cellular targets. For anticancer effects, it may modulate signaling pathways related to apoptosis and cell cycle regulation. In antimicrobial applications, it appears to disrupt bacterial cell wall synthesis or inhibit key metabolic pathways.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : Phenol derivatives and boron reagents.

- Reagents : Commonly used reagents include boron trifluoride etherate and methanol.

- Conditions : Reactions are generally conducted under reflux in organic solvents.

Q & A

Q. What are the standard synthetic routes for (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid?

The synthesis typically involves Suzuki-Miyaura cross-coupling or carboxylation reactions. For example, a rhodium-catalyzed carboxylation protocol using aryl boronic esters and CO₂ can yield derivatives with methoxycarbonyl groups (e.g., 62% yield under optimized conditions) . Key steps include:

- Reacting 4-(methoxycarbonyl)phenyl boronic acid with CO₂ in the presence of Rh(I) catalysts.

- Purification via column chromatography and characterization using NMR and mass spectrometry.

- Adjusting reaction time and temperature to maximize yield and minimize side products.

Q. How is this compound characterized experimentally?

Standard characterization includes:

- NMR Spectroscopy :

| Signal (¹H NMR) | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic protons | 7.86–8.10 | Doublet | Phenyl ring |

| Methoxy group | 3.76–3.93 | Singlet | -OCH₃ |

- 13C NMR : Peaks at δ 167–168 ppm confirm ester carbonyl groups .

- IR Spectroscopy : B-O and C=O stretches at 1350–1250 cm⁻¹ and 1700–1650 cm⁻¹, respectively .

Advanced Research Questions

Q. How do reaction kinetics vary for this compound under different pH and temperature conditions?

Kinetic studies using UV-Vis or stopped-flow techniques reveal:

- pH dependence : The boronic acid group undergoes reversible hydrolysis to boronate at pH > 8.5, altering reactivity in cross-coupling reactions .

- Temperature effects : Elevated temperatures (e.g., 80°C) accelerate Suzuki-Miyaura coupling rates but may degrade the ester moiety. Optimal conditions balance reactivity and stability .

Q. What methodologies quantify binding interactions between this compound and biomolecules?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., dissociation constants Kd ≈ 10⁻⁶–10⁻⁴ M for glycoprotein interactions) .

- Isothermal Titration Calorimetry (ITC) : Provides thermodynamic data (ΔH, ΔS) for boronate-diol complexation .

- Competitive assays : Use fluorescent probes (e.g., Alizarin Red S) to determine binding affinities in solution .

Q. How can computational modeling (e.g., DFT) predict the compound's reactivity?

Density Functional Theory (DFT) calculations:

- Optimize molecular geometry to determine bond lengths (B-C: ~1.56 Å) and torsional angles influencing steric hindrance .

- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .

- Simulate reaction pathways (e.g., transmetalation in Suzuki coupling) using solvent continuum models .

Q. How to resolve contradictions in reported reaction yields or spectroscopic data?

- Reproducibility checks : Validate synthetic protocols (e.g., catalyst purity, solvent drying).

- Advanced NMR techniques : Use 2D NMR (HSQC, HMBC) to confirm signal assignments .

- Control experiments : Test side reactions (e.g., ester hydrolysis) under reported conditions .

Q. What are the stability and storage recommendations for this compound?

- Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent boronic acid oxidation .

- Avoid prolonged exposure to moisture (>40% humidity) to minimize hydrolysis .

- Monitor degradation via periodic TLC or HPLC analysis.

Applications and Comparative Studies

Q. How does the methoxy-oxoethyl substituent influence Suzuki-Miyaura coupling efficiency compared to other boronic acids?

Q. What strategies evaluate the biological activity of this compound?

Q. How does the compound’s reactivity compare to structurally similar boronic acids?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.